GCN2 Kinase Patent Association: A Differentiating Target Profile vs. T-Type Calcium Channel Blockers
The compound is explicitly claimed in patent US-9212130-B2, which is assigned to the University Health Network and titled 'Heterocyclic derivative and pharmaceutical composition comprising the same' . This patent specifically covers quinazoline compounds that inhibit general control nonderepressible 2 (GCN2) kinase, an emerging target in the integrated stress response pathway relevant to cancer and neurodegenerative diseases [1]. While no quantitative IC50 data for the exact compound is publicly available, this patent association distinguishes the compound from the well-characterized T-type calcium channel blocker series (e.g., KYS05090, IC50 = 41 ± 1 nM against Cav3.1 [2]), which represents the most extensively studied dihydroquinazoline subclass. The GCN2 target assignment suggests a fundamentally different mechanism of action and therapeutic application space.
| Evidence Dimension | Primary molecular target assignment based on patent filings |
|---|---|
| Target Compound Data | Implicated as a GCN2 kinase inhibitor (US-9212130-B2) |
| Comparator Or Baseline | KYS05090 and related analogs: T-type calcium channel (Cav3.1) blockers with IC50 values ranging from 41 nM (KYS05090) to 0.56 μM (KYS05044) |
| Quantified Difference | Qualitatively different target class assignment (kinase vs. ion channel); no direct IC50 comparison possible due to lack of published data for the target compound |
| Conditions | Patent-based target assignment; GCN2 inhibition inferred from patent scope; comparator data from patch-clamp electrophysiology on recombinant Cav3.1 channels |
Why This Matters
For procurement decisions, the GCN2 kinase association directs the compound toward integrated stress response research rather than ion channel biology, enabling researchers to select this compound when their experimental system requires GCN2 pathway interrogation rather than calcium channel modulation.
- [1] Cognit.ca. DÉRIVÉS DE QUINAZOLINE UTILISÉS EN TANT QU'INHIBITEURS DE LA GCN2 KINASE, COMPOSITIONS ET UTILISATIONS ASSOCIÉES. University Health Network patent summary. Available at: https://cognit.ca/ View Source
- [2] Rim HK, Cho S, Shin DH, et al. Discovery of potent T-type calcium channel blocker. Bioorg Med Chem Lett. 2007. KYS05090 IC50 = 41 ± 1 nM. Available at: https://pubs.kist.re.kr/ View Source
